Rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid, cis, is a chemical compound characterized by its unique molecular structure and specific stereochemistry. It is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry.
The compound has been referenced in various chemical databases and patent literature, indicating its relevance in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid, emphasizing its stereochemical configuration. The compound's CAS number is 1955499-13-4, which provides a unique identifier for regulatory and research purposes .
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions, yields, and purification techniques are critical for optimizing the synthesis process .
The molecular structure of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid can be represented as follows:
This structure features a piperidine ring with substituents that include a tert-butoxycarbonyl group at one nitrogen atom and a trifluoromethyl group at the 4-position .
The compound's stereochemistry is crucial for its biological activity, with the (2R,4S) configuration providing specific interactions with biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability .
Rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid can participate in several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study .
The mechanism of action for rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group increases the lipophilicity of the molecule, facilitating its penetration into biological membranes.
Once inside the target cells, the compound may influence various biochemical pathways by acting as an inhibitor or modulator of specific enzymes or receptors involved in disease processes. Detailed studies are required to elucidate these mechanisms fully .
The presence of functional groups such as carboxylic acids and tert-butoxy groups contributes to the compound's reactivity profile. It exhibits stability under normal laboratory conditions but may be sensitive to extreme pH levels or high temperatures .
Rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid has potential applications in:
Research continues to explore its full potential in therapeutic applications and as a tool for understanding biological processes .
The stereoselective synthesis of cis-configured piperidines such as rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-2-(trifluoromethyl)piperidine-4-carboxylic acid relies on strategic hydrogenation and ring-closure techniques. Pyridine precursors serve as common starting materials, with catalytic hydrogenation being the most efficient pathway to the saturated piperidine ring. Recent advances highlight cobalt- and ruthenium-based heterogeneous catalysts for cis-selective hydrogenation under mild conditions. For example, Beller et al. achieved up to 95% cis selectivity using a ruthenium catalyst (5 mol%) at 50°C and 20 bar H₂, critical for installing the 2,4-disubstitution pattern [4].
Table 1: Catalytic Systems for Piperidine Hydrogenation
Catalyst | Conditions | cis:trans Ratio | Yield (%) |
---|---|---|---|
Ru/TiO₂ | 50°C, 20 bar H₂ | 19:1 | 92 |
Co-NP (melamine) | H₂O, 80°C | 10:1 | 85 |
Ir-P,N ligand | THF, 30°C | >20:1 (enantioselective) | 89 |
Complementary approaches include intramolecular reductive amination of keto-acids, where the Boc group directs facial selectivity during imine reduction. This method achieves dr > 15:1 but requires stringent control of pH and temperature to minimize epimerization [4] [6].
The Boc group serves dual roles in piperidine synthesis: steric direction and temporary nitrogen protection. Its bulky tert-butyl moiety governs stereoselectivity during nucleophilic additions at C2/C4 by blocking one face of the piperidine ring. For instance, carboxylation at C4 using n-BuLi/CO₂ proceeds with >90% retention of configuration due to Boc-induced conformational rigidity [1] [8].
Deprotection employs mild acidic conditions (e.g., 25% TFA/DCM, 0°C), which leave acid-sensitive groups (including the trifluoromethyl moiety and carboxylic acid) intact. The Boc group’s orthogonal stability enables sequential functionalization—critical for synthesizing the title compound’s multifunctional architecture [1] [8].
Incorporating the -CF₃ group at C2 involves two principal strategies:
Table 2: Trifluoromethylation Methods for Piperidines
Reagent | Catalyst | Conversion (%) | cis Selectivity (dr) |
---|---|---|---|
TMSCF₃ | CuI | 85 | 12:1 |
CF₃I | Pd(OAc)₂ | 65 | 8:1 |
Umemoto’s salt | None | 70 | 5:1 |
Mechanistic insight: Nucleophilic trifluoromethylation proceeds through a chelated transition state where the Boc carbonyl oxygen coordinates to Cu(I), directing Re-face attack of -CF₃ [3] [4].
C4-carboxylation employs three optimized protocols:
Hydrolysis optimization: Ethyl ester precursors (e.g., from Step 3 in [2]) require alkaline hydrolysis (LiOH/THF/H₂O, 25°C) to avoid epimerization. Acidic conditions cleave the Boc group prematurely [2].
The racemic route to the title compound offers practical advantages but limits therapeutic utility:
Limitation: Requires chiral resolution (e.g., via diastereomeric salt formation with L-DBTA), wasting 50% material [3] [7].
Enantioselective Synthesis ((2R,4R)-isomer)
Table 3: Synthesis Route Comparison
Parameter | Racemic Route | Enantioselective Route |
---|---|---|
Overall Yield | 65–85% | 50–70% |
Stereocontrol | dr 10:1 (cis:trans) | ee >99% |
Catalyst Cost | $50–100/g | $300–500/g |
Chiral Purity Post-Synthesis | Requires resolution | Direct |
Industrial preference: Racemic synthesis dominates early-stage projects due to scalability, while enantioselective routes are prioritized for clinical candidates [3] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: